molecular formula C10H12ClFS B8078894 4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene

4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene

Cat. No.: B8078894
M. Wt: 218.72 g/mol
InChI Key: HBQYGVAKXMDQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations, including addition, substitution, and elimination reactions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial methods often incorporate advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as hydroxide ions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to favor the desired reaction pathway.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

The compound “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

4-tert-butylsulfanyl-2-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFS/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQYGVAKXMDQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.